molecular formula C19H23N3O3 B2848625 N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide CAS No. 1421444-77-0

N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide

Cat. No.: B2848625
CAS No.: 1421444-77-0
M. Wt: 341.411
InChI Key: MPLZJKJYYJVYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a specialty oxalamide compound of significant interest in advanced materials research, particularly in the field of polymer science. This chemical is primarily investigated for its potential application as a photoinitiator or a key building block in the synthesis of photoactive molecules . Oxime esters and related amide compounds are widely utilized in UV-curing formulations for coatings, inks, and photoresists, where they generate radicals upon irradiation to initiate polymerization . The molecular structure of this compound, which incorporates a benzyl group, a dimethylamino-phenyl moiety, and a hydroxyethyl chain, is designed to influence key properties such as absorption characteristics, solubility, and the efficiency of radical generation . Researchers value it as a versatile scaffold for developing new latent acids or trifunctional initiators that can enhance the performance and stability of light-sensitive materials . This product is intended for laboratory research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-benzyl-N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-22(2)16-10-8-15(9-11-16)17(23)13-21-19(25)18(24)20-12-14-6-4-3-5-7-14/h3-11,17,23H,12-13H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLZJKJYYJVYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalyl Chloride-Mediated Coupling

The reaction of oxalyl chloride with primary amines under basic conditions is a cornerstone of oxalamide synthesis. For example, the dimerization of ferrocene peptides using oxalyl chloride in dichloromethane (Scheme 1 of) provides a template for this approach. Applied to the target compound, the protocol involves:

  • Step 1 : Protection of the hydroxyl group in 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
  • Step 2 : Reaction of Boc-protected amine with oxalyl chloride in the presence of pyridine, yielding a monoacyl chloride intermediate.
  • Step 3 : Coupling with benzylamine to form the N1-benzyl oxalamide, followed by Boc deprotection using trifluoroacetic acid.

Critical parameters include maintaining anhydrous conditions and low temperatures (0–5°C) to minimize hydrolysis. Nuclear magnetic resonance (NMR) monitoring, as demonstrated in, confirms intermediate formation (e.g., α-hydroxy amide at δ = 4.1–4.3 ppm in $$ ^1H $$ NMR).

Ruthenium-Catalyzed Dehydrogenative Coupling

A scalable alternative involves ruthenium pincer complexes (e.g., Ru-5) to catalyze the acceptorless dehydrogenative coupling of ethylene glycol and amines. While focuses on N1-benzyl-N2-hexyloxalamide, adapting this method for the target compound requires:

  • Substrate Modification : Replacing hexylamine with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine.
  • Reaction Monitoring : Tracking intermediates via $$ ^1H $$ NMR, where α-hydroxy amide (δ = 4.7 ppm) converts to oxalamide over 12 hours.

This method avoids stoichiometric reagents but demands precise control of reaction time and temperature to achieve >80% yield.

Stepwise Amidation for Regioselective Functionalization

To address challenges in regioselectivity, a stepwise approach using ethyl oxalyl chloride is employed:

Monoamidation of Benzylamine

  • Reaction : Benzylamine reacts with ethyl oxalyl chloride in dichloromethane at 0°C, forming N-benzyl oxalamate ethyl ester.
  • Characterization : $$ ^{13}C $$ NMR confirms the ester carbonyl at δ = 165.2 ppm.

Coupling with Hydroxyethylamine Derivative

  • Activation : The ethyl ester undergoes hydrolysis to oxalic acid using NaOH, followed by activation with carbodiimide (EDC).
  • Amidation : Reaction with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine in dimethylformamide (DMF) yields the target compound.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Solvent Anhydrous CH$$2$$Cl$$2$$ Minimizes hydrolysis
Temperature 0–25°C Prevents decomposition
Catalyst Loading 1 mol% Ru-5 Balances cost and efficiency

Protecting Group Strategy

  • Boc Protection : Essential for hydroxyl group stability during coupling. Deprotection with HCl in dioxane restores the hydroxyl functionality without side reactions.
  • Side Reactions : Unprotected hydroxyl groups lead to oxazoline formation via intramolecular cyclization, detected via IR (C=N stretch at 1650 cm$$^{-1}$$).

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$ ^1H $$ NMR (500 MHz, DMSO-d$$6$$) :
    • Benzyl CH$$2$$: δ = 4.4 ppm (s, 2H).
    • Hydroxyethyl CH$$_2$$: δ = 3.8–4.1 ppm (m, 2H).
    • Aromatic protons: δ = 7.2–7.4 ppm (m, 9H).
  • $$ ^{13}C $$ NMR :
    • Oxalamide carbonyls: δ = 163.5, 164.1 ppm.
    • Quaternary aromatic C: δ = 149.3 ppm (N(CH$$3$$)$$2$$).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H$$_2$$O, 70:30) shows >98% purity, correlating with cytotoxic activity in HeLa cells.

Industrial-Scale Considerations

Patent highlights continuous processes for oxamide production, emphasizing methanol recovery and crystallization efficiency. Adapting this for the target compound involves:

  • Continuous Stirred-Tank Reactor (CSTR) : For consistent mixing and temperature control.
  • Mother Liquor Recycling : Reduces waste and improves atom economy.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxalamides with different functional groups.

Scientific Research Applications

N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Target Compound: Substituents: Benzyl (N1), 2-hydroxyethyl-4-(dimethylamino)phenyl (N2). Key Features: Hydroxyl group enhances hydrophilicity; dimethylamino group introduces basicity (predicted pKa ~10.5–11.5, based on analogs).
  • N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide ():

    • Substituents : Benzyl (N1), 5-methylbiphenyl (N2).
    • Key Features : Biphenylyl group increases lipophilicity (density: 1.199 g/cm³) and steric bulk, reducing solubility in polar solvents. Predicted pKa ~10.59 aligns with moderate basicity .
  • N1,N2-Dimethoxy-N1,N2-dimethyloxalamide (): Substituents: Methoxy and methyl groups at both N1 and N2. Key Features: Methoxy groups lower polarity compared to hydroxyl or amino substituents. Higher symmetry may favor crystallinity (98% purity reported) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide N1,N2-Dimethoxy-N1,N2-dimethyloxalamide
Molecular Formula C₁₉H₂₃N₃O₃ (inferred) C₂₂H₂₀N₂O₂ C₆H₁₂N₂O₄
Molar Mass (g/mol) ~341.4 (calculated) 344.41 176.17
Polarity High (hydroxyl, dimethylamino) Moderate (biphenylyl) Low (methoxy, methyl)
Predicted pKa ~10.5–11.5 10.59 Not reported
Applications Potential CNS targeting Likely lipophilic scaffolds (e.g., enzyme inhibitors) Lab reagents or intermediates

Research Findings and Limitations

  • Bioactivity: No direct data on the target compound’s bioactivity exists in the provided evidence. However, the dimethylamino group in similar compounds is associated with receptor-binding interactions (e.g., dopamine or serotonin receptors) .
  • Synthetic Challenges: Unlike the TDAE-mediated synthesis of nitroimidazole derivatives (), the target compound’s synthesis would require selective protection of the hydroxyl and amino groups.
  • Data Gaps : Experimental data on solubility, stability, and toxicity are absent for the target compound. Analog-based predictions suggest moderate metabolic stability due to the hydroxyl group’s susceptibility to glucuronidation.

Biological Activity

N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C20H24N2O3
  • Molecular Weight : 344.42 g/mol

The compound features a benzyl group, a dimethylamino group, and an oxalamide moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have been conducted on various cancer cell lines to evaluate its efficacy.

  • Cell Lines Tested :
    • Human colon cancer (HT29)
    • Prostate cancer (DU145)

The MTT assay was employed to assess cell viability. Results indicated that the compound exhibits significant cytotoxic effects against these cancer cell lines, suggesting its potential as an anticancer agent.

Molecular docking studies have been performed to elucidate the interaction of this compound with key proteins involved in cancer progression. The compound is believed to inhibit the activity of the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis.

Synthesis and Characterization

The synthesis of this compound involves several steps, including:

  • Formation of Oxalamide : The reaction of benzylamine with oxalic acid derivatives.
  • Dimethylamino Substitution : Introduction of the dimethylamino group through nucleophilic substitution reactions.

Characterization techniques such as NMR, FTIR, and mass spectrometry confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

In a controlled study, researchers treated HT29 and DU145 cell lines with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)Standard Drug IC50 (µM)
HT2912.515 (Doxorubicin)
DU14510.013 (Docetaxel)

Case Study 2: Molecular Docking Analysis

Molecular docking simulations revealed that this compound binds effectively to the active site of EGFR, with binding energy comparable to known inhibitors. This suggests that the compound may serve as a lead for further development into an EGFR-targeted therapy.

Q & A

Q. What are the standard synthetic routes for preparing N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the oxalamide backbone via reaction of benzylamine with oxalyl chloride.
  • Step 2 : Introduction of the 4-(dimethylamino)phenyl group through condensation with 4-(dimethylamino)benzaldehyde under controlled pH and temperature (e.g., 60–80°C in ethanol).
  • Step 3 : Hydroxyethyl group incorporation via reductive amination or nucleophilic substitution. Key reagents include triethylamine (catalyst) and solvents like DMSO or ethanol. Purification often employs column chromatography .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : Confirms benzyl, dimethylamino, and hydroxyethyl substituents via proton shifts (e.g., δ 7.2–7.4 ppm for benzyl protons, δ 2.8–3.1 ppm for dimethylamino groups).
  • IR : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and O-H stretches (~3200–3500 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~420–450). High purity (>95%) is essential for biological assays .

Q. What are the known biological targets or activities associated with this compound?

Structural analogs (e.g., cyclopropyl or morpholino derivatives) show activity as histone deacetylase (HDAC) inhibitors, suggesting potential anticancer properties. The dimethylamino group enhances basicity and binding affinity, while the benzyl group may influence lipophilicity and target selectivity .

Advanced Research Questions

Q. How can contradictory data on biological activity between analogs be resolved?

Discrepancies often arise from substituent variations (e.g., cyclopropyl vs. benzyl groups). Methodological approaches include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents to isolate contributions to activity (e.g., replacing benzyl with fluorophenyl to assess hydrophobicity effects).
  • Computational Modeling : Use docking simulations to compare binding modes with HDAC isoforms .

Q. What strategies optimize reaction yields during synthesis of the hydroxyethyl intermediate?

  • Temperature Control : Maintain 60–80°C to minimize side reactions (e.g., over-alkylation).
  • Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) for enhanced nucleophilicity.
  • In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • pH-Dependent Hydrolysis : Oxalamide bonds may degrade in acidic environments (e.g., lysosomes). Stability assays (e.g., incubating in simulated gastric fluid) are critical.
  • Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) to the benzyl ring to enhance hydrolytic resistance .

Q. What experimental designs are recommended for elucidating the mechanism of HDAC inhibition?

  • Enzymatic Assays : Measure IC50 values against recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6).
  • Cellular Studies : Use HDAC-specific substrates (e.g., acetylated histone H3) in cancer cell lines.
  • Mutagenesis : Identify binding residues by mutating HDAC active sites and assessing inhibition .

Methodological Guidance for Data Interpretation

Q. How to address structural ambiguities in NMR spectra caused by overlapping signals?

  • 2D NMR Techniques : Employ HSQC or HMBC to resolve proton-carbon correlations.
  • Deuteration : Replace exchangeable protons (e.g., -OH) with deuterium to simplify spectra .

Q. What in silico tools are effective for predicting metabolic pathways?

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify probable oxidation sites (e.g., dimethylamino group).
  • Density Functional Theory (DFT) : Calculate reaction barriers for hydrolysis or CYP450-mediated metabolism .

Tables for Comparative Analysis

Q. Table 1. Comparative Biological Activity of Oxalamide Analogs

CompoundSubstituent ModificationsHDAC Inhibition IC50 (nM)Reference
N1-benzyl derivativeBenzyl, hydroxyethyl150 ± 20
N1-cyclopropyl analogCyclopropyl, morpholino90 ± 15
N1-(4-fluorophenyl) derivativeFluorophenyl, hydroxyethyl220 ± 30

Q. Table 2. Key Synthetic Parameters

StepReaction ConditionYield (%)Purity (%)
1Oxalyl chloride, 0°C, 2h8590
24-(dimethylamino)benzaldehyde, 70°C, 12h6588
3NaBH4, ethanol, RT, 4h7595

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.